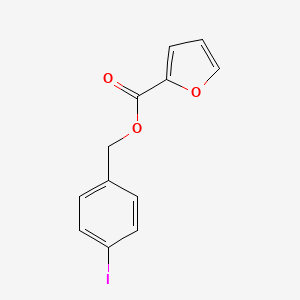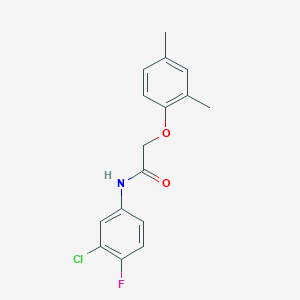![molecular formula C13H15ClN2O4 B5781047 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as ACPC or N-acetyl-2-amino-5-oxohexanoic acid and is a derivative of the amino acid cysteine.
Mecanismo De Acción
The mechanism of action of 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid involves the inhibition of oxidative stress and inflammation. It activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurodegenerative diseases. It also improves cognitive function and memory in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid. These include:
1. Investigating its potential therapeutic applications in other diseases such as cancer and cardiovascular diseases.
2. Developing more efficient synthesis methods to increase its yield and purity.
3. Studying its mechanism of action in greater detail to identify potential targets for drug development.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
5. Exploring its potential use as a dietary supplement or functional food ingredient.
Conclusion:
In conclusion, 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid is a promising compound with potential therapeutic applications in various diseases. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis method of 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid involves the reaction of 4-amino-3-chlorobenzoic acid with N-acetylcysteine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(4-acetamido-3-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-6-5-9(7-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANLEQYNQHUDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetamido-3-chloroanilino)-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1-piperidinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5780975.png)


![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)
![2-[2-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5781003.png)
![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)



![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
![1-[(4-isopropylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5781055.png)
